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Compound of Interest

Compound Name: trans-3-Decene

CAS No.: 19150-21-1

Cat. No.: B095635 Get Quote

trans-3-Decene, systematically named (E)-dec-3-ene, is a linear internal alkene that serves as

a fundamental building block in organic synthesis. While not as commonly cited in end-product

pharmaceutical literature as more complex heterocycles, its utility lies in its defined

stereochemistry and the rich, predictable reactivity of its carbon-carbon double bond. For

researchers in materials science and drug discovery, molecules like trans-3-Decene represent

versatile platforms for constructing complex carbon skeletons. Understanding its core

properties is paramount to exploiting its synthetic potential, whether for the creation of novel

polymers, fine chemicals, or as a starting fragment in a multi-step synthesis of a biologically

active molecule.[1]

This guide provides a comprehensive technical overview of trans-3-Decene, moving from its

fundamental physicochemical properties to its spectroscopic signature, synthesis, and

reactivity. The narrative is designed to offer not just data, but the scientific causality behind

these properties, providing a robust knowledge base for laboratory application.

Molecular Overview and Chemical Identifiers
The structure of trans-3-Decene is defined by a ten-carbon chain with a double bond located

between the third and fourth carbon atoms. The "trans" or "(E)" designation signifies that the

alkyl groups attached to the double bond (an ethyl group and a hexyl group) are on opposite

sides of the bond axis. This geometry is a key determinant of its physical properties and steric

interactions in chemical reactions.
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Diagram 1: Chemical Structure of trans-3-Decene

Caption: 2D representation of trans-3-Decene.

Key identifiers and computed molecular descriptors are summarized below for unambiguous

reference in databases and regulatory documents.

Identifier / Descriptor Value Source

IUPAC Name (E)-dec-3-ene PubChem[2]

CAS Number 19150-21-1 LookChem, PubChem[2][3]

Molecular Formula C₁₀H₂₀ LookChem[3]

Molecular Weight 140.27 g/mol PubChem[2]

Canonical SMILES CCCCCCC=CCC LookChem[3]

InChI Key
GVRWIAHBVAYKIZ-

FNORWQNLSA-N
PubChem[2]

XLogP3 (Lipophilicity) 4.7 PubChem[2]

Rotatable Bond Count 6 LookChem[3]

Hydrogen Bond

Donor/Acceptor
0 / 0 LookChem[3]

Physicochemical and Thermodynamic Properties
The physical state and behavior of trans-3-Decene are dictated by its nonpolar nature and

molecular weight. As a simple hydrocarbon, it is a colorless liquid with weak van der Waals

intermolecular forces, resulting in a relatively low boiling point and immiscibility with water.[1]

The trans configuration allows for more efficient packing in the solid state compared to its cis-

isomer, which generally leads to a higher melting point, although both are well below ambient

temperature.
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Property Value Conditions Source

Boiling Point 169 °C at 760 mmHg LookChem[3]

Melting Point -56.93 °C (estimate) LookChem[3]

Density 0.749 g/cm³ LookChem[3]

Flash Point 45.5 °C LookChem[3]

Vapor Pressure 2.08 mmHg at 25 °C LookChem[3]

Refractive Index ~1.4195 LookChem[3]

Enthalpy of

Vaporization (ΔvapH°)
37.81 kJ/mol Cheméo[4]

Enthalpy of Fusion

(ΔfusH°)
21.86 kJ/mol Cheméo[4]

Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of trans-3-Decene relies on standard spectroscopic

techniques. Each method provides unique information that, when combined, creates a

definitive structural fingerprint.

Diagram 2: Logic of Spectroscopic Confirmation
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Caption: Workflow for confirming the structure of trans-3-Decene.

Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of a trans-disubstituted alkene is a sharp and

intense absorption band arising from the out-of-plane C-H bending vibration (wag).

~965 cm⁻¹: This strong absorption is highly characteristic of the trans C-H wag and is often

the most reliable indicator of this geometry.[5][6]

~1670 cm⁻¹: A weak C=C stretching absorption is expected. Its intensity is low due to the

symmetrical nature of the substitution, which results in a small change in the dipole moment

during vibration.[5]
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3000-3100 cm⁻¹: A weak band corresponding to the sp² C-H stretching of the alkenyl

hydrogens should be visible just to the left of the stronger sp³ C-H stretching bands (<3000

cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the electronic environment and connectivity of the

hydrogen and carbon atoms.

¹H NMR: The two alkenyl hydrogens on C3 and C4 are the most informative. They are

expected to resonate in the deshielded region around δ 5.4 ppm.[8] The crucial piece of

information is the coupling constant (J) between these two protons. For a trans relationship,

a large coupling constant of approximately 11-18 Hz is expected, which clearly distinguishes

it from the smaller coupling (~6-14 Hz) of a cis-isomer.[8] The remaining alkyl protons would

appear in the upfield region (δ 0.8-2.1 ppm).

¹³C NMR: The sp² carbons of the double bond are expected to appear in the range of δ 120-

140 ppm.[9] The eight sp³ carbons of the alkyl chains will resonate at higher field (δ 10-40

ppm).

Synthesis Methodologies: The Wittig Reaction
The construction of a specific alkene isomer like trans-3-Decene is a common challenge in

organic synthesis. The Wittig reaction is a powerful and widely used method for this purpose,

as it forms the double bond at a precise location by coupling an aldehyde or ketone with a

phosphorus ylide.[10] To achieve the desired trans-stereochemistry, a stabilized ylide is

typically employed.[1][11]

The logical retrosynthesis for trans-3-Decene via a Wittig reaction involves cleaving the double

bond to identify the two precursor fragments: heptanal and a propyl-substituted phosphorus

ylide.

Diagram 3: Wittig Synthesis Workflow for trans-3-Decene
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Caption: Conceptual workflow for the synthesis of trans-3-Decene.

Explanatory Protocol: Synthesis via Stabilized Wittig
Reagent

Ylide Formation:

Step 1a (Salt Preparation): Triphenylphosphine is reacted with 1-bromopropane via an Sₙ2

reaction to form propyltriphenylphosphonium bromide. This salt is typically a stable,

crystalline solid. The causality here is the high nucleophilicity of phosphorus attacking the

electrophilic carbon of the alkyl halide.

Step 1b (Ylide Generation): The phosphonium salt is suspended in an anhydrous aprotic

solvent (e.g., THF) and deprotonated with a strong, non-nucleophilic base like n-

butyllithium (n-BuLi). The base abstracts the acidic proton alpha to the positively charged

phosphorus atom, generating the phosphorus ylide. The use of a stabilized ylide (where
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the R group can delocalize the negative charge) favors the formation of the more

thermodynamically stable trans-alkene.[1]

Wittig Reaction:

Step 2a (Nucleophilic Attack): Heptanal is added to the solution containing the ylide. The

nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2b (Intermediate Formation & Collapse): This attack leads to the formation of a cyclic

intermediate known as an oxaphosphetane. This intermediate then collapses in a

concerted or stepwise manner. The driving force for this collapse is the formation of the

extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine

oxide.[12]

Step 2c (Product Formation): The collapse yields the desired alkene, trans-3-Decene, and

triphenylphosphine oxide.

Workup and Purification:

The reaction mixture is quenched, and the organic product is separated from the highly

polar triphenylphosphine oxide byproduct, typically through extraction and column

chromatography.

Chemical Reactivity and Synthetic Potential
The synthetic value of trans-3-Decene stems from the reactivity of its electron-rich C=C double

bond. It is a substrate for a wide range of addition and cleavage reactions, allowing for its

conversion into numerous other functional groups.[13][14]

Diagram 4: Key Reactivity Pathways of trans-3-Decene
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Caption: Common synthetic transformations of trans-3-Decene.

Electrophilic Addition: As the most common reaction type for alkenes, this involves the

breaking of the pi bond to form two new sigma bonds.[13]

Halogenation: Reaction with Br₂ or Cl₂ yields a 3,4-dihalodecane.

Halohydrin Formation: In the presence of water, reaction with a halogen (e.g., Br₂) forms a

halohydrin.

Hydration: Acid-catalyzed addition of water produces an alcohol (decan-4-ol and decan-3-

ol), following Markovnikov's rule.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-

CPBA), stereospecifically forms trans-3,4-epoxydecane. This epoxide is a valuable

intermediate itself, as it can be opened by various nucleophiles, a key strategy in

pharmaceutical synthesis for installing functional groups with defined stereochemistry.[15]

Dihydroxylation: Oxidation with osmium tetroxide (OsO₄) or cold, dilute potassium

permanganate (KMnO₄) adds two hydroxyl groups across the double bond to form decane-

3,4-diol.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive workup

(e.g., with dimethyl sulfide, DMS) cleaves the double bond entirely, yielding two smaller

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b095635?utm_src=pdf-body-img
https://www.benchchem.com/product/b095635?utm_src=pdf-body
https://fiveable.me/organic-chem/unit-8
https://chem.libretexts.org/Courses/can/CHEM_231%3A_Organic_Chemistry_I_Textbook/09%3A_Alkynes_-_An_Introduction_to_Organic_Synthesis/9.07%3A_An_Introduction_to_Organic_Synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carbonyl compounds: heptanal and propanal.[16] This is a powerful tool for deconstructing a

carbon skeleton or confirming the position of a double bond.

Alkene Metathesis: In the presence of specific catalysts (e.g., Grubbs' catalyst), trans-3-
Decene can undergo cross-metathesis with other alkenes, enabling the formation of new,

valuable olefins that might be difficult to synthesize otherwise.[17]

Safety, Handling, and Toxicology
As a non-functionalized hydrocarbon, trans-3-Decene presents hazards primarily related to its

physical properties. A specific, detailed toxicological profile is not widely available; therefore,

precautions should be based on data from structurally similar long-chain alkenes and general

laboratory safety principles.

Flammability: With a flash point of 45.5 °C, trans-3-Decene is a flammable liquid.[3] It must

be handled away from ignition sources, and appropriate fire suppression equipment should

be readily available.

Aspiration Hazard: Like other low-viscosity hydrocarbons, there is a significant risk of

aspiration toxicity. If swallowed, the liquid can enter the lungs and cause severe chemical

pneumonitis.[18][19] Vomiting should not be induced. Medical attention should be sought

immediately.

Toxicity: Long-chain alkenes (generally >C9) exhibit low acute oral, dermal, and inhalation

toxicity.[18][20] They are not typically considered skin sensitizers or genotoxic.[18] However,

prolonged or repeated skin contact may cause mild irritation due to defatting effects.

Handling: Standard personal protective equipment (PPE), including safety glasses, nitrile

gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated

area or a chemical fume hood to avoid inhalation of vapors.

Applications and Role in Chemical Synthesis
While direct patent literature citing trans-3-Decene as a key intermediate in a marketed drug is

scarce, its value lies in its role as a versatile chemical scaffold. Its predictable reactivity makes

it an excellent starting point for the synthesis of more complex molecules with applications

across several industries.
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Polymer Science: As an olefin, it can be used as a comonomer in the production of

specialized polymers, where its incorporation can modify properties like flexibility and melting

point.[1]

Fine Chemicals and Lubricants: The carbon chain and double bond can be functionalized to

produce surfactants, plasticizers, or synthetic lubricants. For example, ethenolysis of related

natural oils is used to produce 1-decene, a valuable commodity chemical.[21]

Precursor for Pharmaceutical Scaffolds: For drug development professionals, the true value

of trans-3-Decene is as a model substrate and starting material. The reactions it undergoes

—epoxidation, dihydroxylation, and cleavage—are fundamental transformations for building

stereochemically complex and highly functionalized molecules that are the core of modern

medicinal chemistry. It provides a simple, well-defined C10 fragment that can be elaborated

into a target structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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